4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol, Mixture of diastereomers
Description
4-(2-Hydroxyethyl)-1-methylcyclohexan-1-ol, mixture of diastereomers, is an organic compound with a cyclohexane ring substituted with a hydroxyethyl group and a methyl group This compound exists as a mixture of diastereomers due to the presence of chiral centers in the cyclohexane ring
Properties
CAS No. |
1823336-75-9 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-9(11)5-2-8(3-6-9)4-7-10/h8,10-11H,2-7H2,1H3 |
InChI Key |
GRLYZCBIETWTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CCO)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclohexene with ethylene oxide in the presence of an acid catalyst. The reaction proceeds via the opening of the epoxide ring, leading to the formation of the hydroxyethyl group on the cyclohexane ring.
Another method involves the hydrogenation of 4-(2-hydroxyethyl)-1-methylcyclohexanone using a suitable hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions. This reaction reduces the ketone group to a secondary alcohol, resulting in the formation of 4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol.
Industrial Production Methods
In industrial settings, the production of 4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol typically involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and epoxide ring-opening reactions are commonly employed due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-1-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2-hydroxyethyl)-1-methylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The ketone derivative can be reduced back to the alcohol using hydrogenation catalysts.
Substitution: The hydroxyethyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
Oxidation: 4-(2-Hydroxyethyl)-1-methylcyclohexanone.
Reduction: 4-(2-Hydroxyethyl)-1-methylcyclohexan-1-ol.
Substitution: Halogenated derivatives such as 4-(2-chloroethyl)-1-methylcyclohexane.
Scientific Research Applications
4-(2-Hydroxyethyl)-1-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)-1-cyclohexanol: Similar structure but lacks the methyl group.
4-(2-Hydroxyethyl)-1-methylcyclohexanone: The ketone derivative of the compound.
4-(2-Chloroethyl)-1-methylcyclohexane: A halogenated derivative.
Uniqueness
4-(2-Hydroxyethyl)-1-methylcyclohexan-1-ol is unique due to the presence of both a hydroxyethyl group and a methyl group on the cyclohexane ring, which imparts distinct chemical and physical properties. The mixture of diastereomers adds to its complexity and potential for diverse applications in various fields.
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